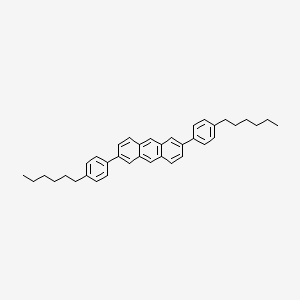

2,6-Bis(4-hexylphenyl)anthracene

Description

Contextualization of π-Conjugated Systems in Advanced Materials Science

π-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which results in a delocalized network of π-electrons along the molecular backbone. acs.orgacs.orgrsc.org This electron delocalization is the fundamental origin of their unique electronic and optical properties. In advanced materials science, these systems are the workhorses for a wide array of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acs.orgrsc.orgrsc.org

The ability to chemically modify π-conjugated molecules allows for the fine-tuning of their electronic energy levels (HOMO and LUMO), which is crucial for optimizing charge injection, transport, and device performance. Furthermore, the weak van der Waals forces that govern the packing of these molecules in the solid state can be manipulated through synthetic design to control the intermolecular electronic coupling and, consequently, the charge carrier mobility. acs.org The versatility in tuning their optical, electronic, and magnetic properties through chemical structure and conjugation makes them a central focus of materials research. acs.orgacs.org

Significance of Anthracene (B1667546) Core Structures in Organic Electronics and Optoelectronics

Anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a foundational building block in the realm of organic electronics. numberanalytics.com Its planar and rigid structure promotes strong intermolecular π-π stacking, which is conducive to efficient charge transport. rsc.org The inherent electronic properties of anthracene, including its high electron affinity and relatively low ionization potential, make it an excellent candidate for both hole and electron transport materials. numberanalytics.com

The significance of the anthracene core lies in its versatility as a scaffold for creating a vast library of functional materials. rsc.orgresearchgate.net By strategically attaching various substituent groups to the anthracene core, researchers can systematically modify its electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, while the addition of bulky side chains can influence the molecular packing and solubility. acs.org This molecular engineering approach has led to the development of anthracene derivatives with tailored properties for specific applications in OFETs, OLEDs, and OPVs. rsc.orgacs.org Anthracene's high luminescence and carrier mobility make it particularly attractive for use in organic electronics. numberanalytics.com

Overview of 2,6-Bis(4-hexylphenyl)anthracene as a Model System for Charge Transport and Photophysical Research

Among the myriad of anthracene derivatives, this compound has garnered significant attention as a model system for investigating fundamental aspects of charge transport and photophysics in organic semiconductors. The substitution of phenyl groups at the 2 and 6 positions of the anthracene core extends the π-conjugation, while the hexyl chains enhance solubility and promote desirable molecular packing. rsc.org

This specific substitution pattern leads to a "herringbone" packing motif in the solid state, which is known to facilitate two-dimensional charge transport and high charge carrier mobilities. rsc.org The well-defined molecular structure and crystalline nature of this compound allow for detailed studies of structure-property relationships. researchgate.net Its excellent photophysical properties, including strong blue emission, make it a promising candidate for use in organic light-emitting devices. mdpi.com

Research on this compound has provided valuable insights into the influence of molecular structure on charge transport and photophysical behavior in organic semiconductors. Theoretical investigations have complemented experimental studies, offering a deeper understanding of the electronic properties and charge transfer mechanisms at the molecular level. rsc.org

| Property | Value | Reference |

| Molecular Formula | C38H42 | nih.gov |

| Molecular Weight | 498.7 g/mol | nih.gov |

| CAS Number | 1258209-99-2 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C38H42 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

2,6-bis(4-hexylphenyl)anthracene |

InChI |

InChI=1S/C38H42/c1-3-5-7-9-11-29-13-17-31(18-14-29)33-21-23-35-28-38-26-34(22-24-36(38)27-37(35)25-33)32-19-15-30(16-20-32)12-10-8-6-4-2/h13-28H,3-12H2,1-2H3 |

InChI Key |

JINUCGGYXBOOGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)CCCCCC)C=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,6 Bis 4 Hexylphenyl Anthracene

Retrosynthetic Analysis and Strategic Disconnections for Anthracene (B1667546) Derivatives

The design of a synthetic route for complex molecules like 2,6-Bis(4-hexylphenyl)anthracene begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. For 2,6-disubstituted anthracenes, a common and effective strategy is to disconnect the bonds between the anthracene core and its substituents.

A key retrosynthetic disconnection for this compound involves breaking the two carbon-carbon single bonds connecting the phenyl groups to the anthracene core. This leads to a 2,6-dihaloanthracene precursor, such as 2,6-dibromoanthracene (B67020) or 2,6-diiododanthracene, and a (4-hexylphenyl)boronic acid or a similar organometallic reagent. This disconnection points towards a palladium-catalyzed cross-coupling reaction as a forward synthetic step.

Another strategic approach involves the construction of the anthracene skeleton itself from simpler precursors. acs.org This can be particularly useful when specific substitution patterns are difficult to achieve through direct functionalization of a pre-existing anthracene core. acs.org One such method involves a double ring-closing condensation reaction. acs.org

Palladium-Catalyzed Cross-Coupling Approaches for Substituted Anthracenes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of conjugated organic molecules. nobelprize.orgacs.orgnih.gov The Suzuki-Miyaura and Sonogashira coupling reactions are particularly relevant for the synthesis of substituted anthracenes like this compound. tandfonline.comnih.govlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of this compound, this would typically involve reacting 2,6-dibromoanthracene with 4-hexylphenylboronic acid. tandfonline.com

The Sonogashira coupling, on the other hand, couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org While not directly used for the synthesis of this compound, it is a crucial method for creating alkynyl-substituted anthracenes, which are also important in materials science. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Coupling Partners | Organoboron compound and organic halide/triflate | Terminal alkyne and aryl/vinyl halide |

| Catalyst System | Palladium catalyst and a base | Palladium catalyst and a copper(I) co-catalyst |

| Bond Formed | Carbon-carbon single bond | Carbon-carbon triple bond |

| Common Application for Anthracenes | Synthesis of aryl-substituted anthracenes tandfonline.comnih.gov | Synthesis of alkynyl-substituted anthracenes researchgate.netresearchgate.net |

Optimization of Reaction Conditions and Catalyst Systems

The success of palladium-catalyzed cross-coupling reactions often hinges on the careful optimization of reaction conditions. nih.govacs.org Key parameters that are frequently adjusted include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature.

For the Suzuki-Miyaura coupling, common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequently employed. The solvent system often consists of a mixture of an organic solvent, such as toluene (B28343) or dioxane, and water to facilitate the dissolution of the base.

In a specific example for synthesizing this compound, the reaction was carried out using 2,6-dibromoanthracene, 4-hexylphenylboronic acid, cesium fluoride (B91410) as the base, and bis(triphenylphosphine)palladium(II) dichloride as the catalyst in dry dimethoxyethane (DME) at reflux. tandfonline.com

Influence of Ligand Design on Reaction Efficiency and Selectivity

The ligand bound to the palladium center plays a pivotal role in determining the catalyst's activity, stability, and selectivity. nih.govnih.govrsc.org Phosphine-based ligands are the most common class of ligands used in palladium-catalyzed cross-coupling reactions. rsc.org The steric and electronic properties of the phosphine (B1218219) ligand can be fine-tuned to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

For challenging coupling reactions, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of bulky and electron-rich phosphine ligands, like those from the Buchwald and Hartwig research groups, has proven to be highly effective. nih.govresearchgate.net These ligands can promote the formation of the active monoligated palladium(0) species and facilitate the difficult oxidative addition step. The design of new ligands continues to be an active area of research to further expand the scope and efficiency of palladium-catalyzed cross-coupling reactions. nih.govmit.eduprinceton.edu

Alternative Synthetic Routes to 2,6-Disubstituted Anthracene Derivatives

While palladium-catalyzed cross-coupling reactions are dominant, other synthetic strategies exist for accessing 2,6-disubstituted anthracene derivatives. One notable alternative is the reduction of the corresponding 2,6-disubstituted anthraquinones. beilstein-journals.org This method is advantageous because the 9 and 10 positions of the anthracene core are protected as carbonyl groups, which can direct substitution to other positions. beilstein-journals.org The reduction of the anthraquinone (B42736) to the anthracene can be achieved using various reducing agents. beilstein-journals.org

Another approach involves building the anthracene framework through cyclization reactions. For instance, a double ring-closing condensation approach has been developed for the synthesis of 2,3,6,7-substituted anthracene derivatives, a substitution pattern that is difficult to achieve through other methods. acs.orgchemrxiv.org This strategy involves the reaction of a protected 1,2,4,5-benzenetetracarbaldehyde with a suitable Wittig reagent, followed by deprotection and intramolecular condensation. acs.orgchemrxiv.org

Purification Techniques for High-Purity Organic Semiconductors

The performance of organic electronic devices is highly sensitive to the purity of the active semiconductor material. Therefore, rigorous purification of compounds like this compound is essential. reachemchemicals.com

Recrystallization and Sublimation Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. reachemchemicals.comedubull.comemu.edu.tr It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. emu.edu.tr The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Sublimation is another powerful purification method for organic solids that can transition directly from the solid to the gas phase without passing through a liquid phase. reachemchemicals.comedubull.comresearchgate.net This technique is particularly effective for removing non-volatile impurities. edubull.com The solid is heated under vacuum, and the resulting vapor is condensed on a cold surface to form highly pure crystals. Anthracene and its derivatives are often purified by sublimation. edubull.comresearchgate.net

Chromatographic Separations for Isomer Purity

Achieving high purity of this compound is crucial for its application in electronic devices, as isomeric impurities can significantly impact material performance. Following the synthesis, the crude product contains the desired 2,6-isomer, potentially along with unreacted starting materials, catalyst residues, and other isomeric byproducts such as the 2,7-disubstituted isomer. Chromatographic techniques are essential for the separation and purification of the target compound.

Column Chromatography:

A common primary purification step is column chromatography over silica (B1680970) gel. The choice of eluent is critical for effective separation. A non-polar solvent system is typically employed, taking advantage of the different polarities of the components in the reaction mixture.

Table 2: Typical Column Chromatography Parameters for Purification of 2,6-Diaryl Anthracene Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexane (B92381) and dichloromethane (B109758) or toluene. The polarity is gradually increased to elute the compounds based on their affinity for the stationary phase. |

| Elution Order | Typically, the less polar compounds elute first. The desired this compound isomer is collected in specific fractions. |

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC):

For achieving very high isomer purity, High-Performance Liquid Chromatography (HPLC) is often utilized. Reverse-phase HPLC is a powerful technique for separating non-polar compounds like this compound.

Table 3: Representative HPLC Conditions for Analysis and Purification of Disubstituted Anthracenes

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. Isocratic or gradient elution may be used. |

| Detector | UV-Vis detector, typically monitoring at the absorption maximum of the anthracene core. |

The separation in reverse-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The long hexyl chains in this compound contribute significantly to its retention on a C18 column. Different isomers will have slightly different shapes and polarities, leading to different retention times and allowing for their separation.

Recrystallization:

Following chromatographic purification, recrystallization is often employed as a final step to obtain highly crystalline material. The choice of solvent is crucial and is determined empirically. A good solvent will dissolve the compound at an elevated temperature but allow for the formation of well-defined crystals upon cooling, while impurities remain in the solution. Common solvents for recrystallizing aromatic hydrocarbons include toluene, xylenes, or a mixture of solvents like dichloromethane/hexane.

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which provide structural information and confirm the molecular weight. The absence of isomeric impurities can be verified by analytical HPLC, which should show a single sharp peak for the pure this compound.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Bis 4 Hexylphenyl Anthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2,6-Bis(4-hexylphenyl)anthracene. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be mapped.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the three main parts of the molecule: the central anthracene (B1667546) core, the two flanking phenyl rings, and the two terminal hexyl chains.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons on the anthracene and phenyl rings are expected to resonate downfield (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The protons of the aliphatic hexyl chains will appear upfield (typically δ 0.8-2.7 ppm). The integration of these signals provides a quantitative ratio of the protons in these different environments, consistent with the molecule's structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Anthracene & Phenyl Protons | 7.30 - 8.50 | Multiplet (m) |

| Phenyl-CH₂- (alpha) | ~2.68 | Triplet (t) |

| Phenyl-CH₂-CH₂- (beta) | ~1.65 | Multiplet (m) |

| -(CH₂)₃- | ~1.32 | Multiplet (m) |

| -CH₃ (terminal) | ~0.90 | Triplet (t) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the molecule's symmetry, the spectrum is simpler than what might be expected for a molecule with 38 carbon atoms. Signals are observed for the aromatic carbons of the anthracene core and the phenyl rings, as well as for the six distinct carbons of the hexyl chains.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Anthracene & Phenyl) | 120 - 145 |

| -CH₂- (alpha, attached to phenyl) | ~36 |

| -CH₂- (beta) | ~32 |

| -CH₂- (gamma) | ~31 |

| -CH₂- (delta) | ~29 |

| -CH₂- (epsilon) | ~23 |

| -CH₃ (terminal) | ~14 |

To definitively assign the signals from ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is particularly useful for establishing the sequence of protons within the hexyl chains by showing correlations between adjacent methylene (B1212753) (-CH₂-) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural components through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the experimental determination of the molecular formula by comparing the measured exact mass with the theoretically calculated mass. For C₃₈H₄₂, the high accuracy of HRMS can readily confirm this composition against other possibilities.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₈H₄₂ | nih.gov |

| Molecular Weight ( g/mol ) | 498.7 | nih.gov |

| Calculated Exact Mass (Da) | 498.328651340 | nih.gov |

Analysis of the fragmentation pattern reveals information about the molecule's stability and structure. The molecular ion peak (M⁺) is expected to be prominent due to the stability of the large aromatic system. Common fragmentation pathways would involve the cleavage of the hexyl chains, leading to a series of peaks corresponding to the loss of alkyl fragments. The core anthracene structure is highly stable and would resist further fragmentation. whiterose.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the different components of this compound. For the parent anthracene core, which has D2h symmetry, the rule of mutual exclusion applies, meaning that vibrational modes are either IR active or Raman active, but not both.

The IR and Raman spectra of this compound are dominated by vibrations from the aromatic rings and the aliphatic side chains.

C-H Stretching: Aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹. Aliphatic C-H stretches from the CH₂ and CH₃ groups of the hexyl chains are observed in the 2850-2960 cm⁻¹ region.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic anthracene and phenyl rings are found in the 1450-1620 cm⁻¹ region. These are often strong and sharp peaks characteristic of the aromatic skeleton. researchgate.net

C-H Bending: Aliphatic C-H bending vibrations (scissoring and rocking) for the methylene and methyl groups occur in the 1375-1465 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic rings appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

| C=C Stretch | Aromatic Rings | 1450 - 1620 |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1375 - 1465 |

| C-H Out-of-Plane Bend | Substituted Aromatic | 675 - 900 |

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy is fundamental to understanding the interaction of this compound with light. These techniques probe the electronic transitions within the molecule, providing information about its energy levels and photophysical behavior.

When cast into thin films, the absorption spectra of anthracene derivatives often show a bathochromic (red) shift compared to their solution spectra. researchgate.net This shift is indicative of intermolecular interactions, such as J-aggregation, in the solid state. researchgate.net The absorption edge of the thin film spectrum is crucial for calculating the optical bandgap energy. researchgate.net The intensity of the absorption spectra is directly proportional to the concentration of the active molecules and the optical path length (film thickness). ictp.it

| State | Typical Absorption Maxima (λmax) | Interpretation |

| Solution | 310-350 nm and 390-430 nm | Electronic transitions of individual aromatic units and the overall conjugated system, respectively. snu.ac.kr |

| Thin Film | Red-shifted compared to solution | Indicates intermolecular interactions and aggregation in the solid state. researchgate.net |

Photoluminescence (PL) spectroscopy investigates the light emitted by this compound after it absorbs photons. ossila.com This technique provides information about the emissive properties and excited state dynamics of the material. The efficiency of this light emission is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. ossila.comhoriba.com

There are two primary methods for determining PLQY: the comparative method and the absolute method. ossila.comhoriba.com

Comparative Method: This technique involves comparing the photoluminescence intensity and absorbance of the sample to a reference standard with a known PLQY. ossila.comhoriba.com While historically common, its accuracy depends on the availability of suitable standards with similar absorption and emission properties. ossila.comuva.nl

Absolute Method: This method directly measures the ratio of emitted to absorbed photons using an integrating sphere. ossila.comhoriba.com The sample is placed inside the sphere and irradiated with a monochromatic light source. The integrating sphere collects all the emitted and scattered light, which is then analyzed by a spectrometer to determine the absolute PLQY. ossila.com

For some anthracene derivatives, the PLQY can be very high in solution but is often lower in the film state due to aggregation-caused quenching. researchgate.net

| Method | Principle | Key Considerations |

| Comparative PLQY | Comparison of PL intensity and absorbance with a known standard. ossila.comhoriba.com | Requires a suitable reference standard with similar optical properties. ossila.comuva.nl |

| Absolute PLQY | Direct measurement of emitted and absorbed photons using an integrating sphere. ossila.comhoriba.com | Considered a more direct and standard-free method. rsc.org |

X-ray Diffraction (XRD) Techniques for Solid-State Structure

X-ray diffraction (XRD) is an indispensable tool for elucidating the atomic and molecular arrangement of this compound in the solid state. numberanalytics.comresearchgate.net By analyzing how X-rays are scattered by the crystalline lattice, detailed information about the crystal structure, phase, and morphology can be obtained. numberanalytics.com

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. preprints.orgnih.gov It also reveals the supramolecular architecture, which is how molecules pack together in the crystal lattice. researchgate.net This information is crucial for understanding intermolecular interactions, such as π-π stacking, which significantly influence the material's electronic properties. researchgate.net For complex structures, SC-XRD can reveal details about framework-guest chemistry and any disorder present. preprints.org The quality of the single crystal is paramount for obtaining high-resolution diffraction data. preprints.org

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a bulk sample and for studying polymorphism—the ability of a substance to exist in multiple crystal forms. researchgate.netresearchgate.net Each polymorphic form has a unique PXRD pattern, which serves as a fingerprint for its identification. researchgate.net PXRD is essential for quality control in materials synthesis, as different polymorphs can exhibit distinct physical properties. rigaku.com The technique can be used to monitor phase transitions induced by factors like temperature and to characterize new crystalline phases. researchgate.net However, preferred orientation of crystallites in the sample can sometimes complicate the analysis of PXRD data. researchgate.net

| Technique | Information Obtained | Sample Requirement |

| Single Crystal X-ray Diffraction (SC-XRD) | Precise molecular structure, bond lengths, bond angles, and supramolecular packing. preprints.orgresearchgate.net | High-quality single crystal. preprints.org |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism analysis, and monitoring of phase transitions. researchgate.netresearchgate.net | Powdered crystalline sample. researchgate.net |

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. These methods are critical for determining the material's thermal stability and processing window.

Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of a compound, typically defined as the temperature at which a 5% weight loss occurs. mdpi.com For example, in a study of various 2,6-disubstituted anthracene derivatives, TGA was performed under a nitrogen atmosphere with a ramp heating rate of 5.0 °C min⁻¹ to assess their thermal stability. mdpi.com Differential scanning calorimetry (DSC) is another fundamental thermal analysis technique used to identify phase transitions, such as melting and crystallization points. researchgate.net

| Technique | Property Measured | Significance |

| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature. mdpi.com | Determines thermal stability and decomposition temperature. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature. researchgate.net | Identifies melting points, crystallization temperatures, and other phase transitions. researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a material as a function of temperature or time. It is employed to identify phase transitions, such as melting (T_m), crystallization (T_c), and glass transitions (T_g), by detecting the associated endothermic or exothermic processes.

For organic materials intended for electronic applications, the phase behavior is of utmost importance. The introduction of the two 4-hexylphenyl substituents at the 2 and 6 positions of the anthracene core in this compound is expected to have a significant impact on its melting point and may induce liquid crystalline phases, which are crucial for achieving ordered molecular packing in thin films.

While specific DSC data for this compound is not detailed in the provided search results, studies on analogous compounds offer valuable insights. For instance, research on various 2,6-disubstituted anthracene derivatives has shown that the nature of the substituent profoundly affects the melting point. mdpi.com Fluorinated phenyl derivatives of anthracene, for example, display a wide range of melting points, underscoring the influence of molecular structure on thermal transitions. mdpi.com

A study on a different yet related organic semiconductor, 6,6′-di-n-hexyl-[2,2′]bi(dithieno[3,2-b:2′,3′-d]thiophenyl) (DH-BDT), revealed distinct structural phase transitions, indicating the existence of multiple polymorphs at different temperatures. researchgate.net It is conceivable that this compound also exhibits such complex phase behavior, which would be identifiable through the endothermic peaks in a DSC thermogram. This information is critical for optimizing the processing conditions to achieve the desired thin-film morphology for electronic devices.

Table 1: Phase Transition Temperatures for Representative Anthracene Derivatives

| Compound | Transition Temperature (°C) | Transition Type |

|---|---|---|

| 2,6-bis(3-(trifluoromethyl)phenyl)anthracene | 160-170 | Melting Point mdpi.com |

| 2,6-bis(3,4,5-trifluorophenyl)anthracene | 220-230 | Melting Point mdpi.com |

| 2,6-bis(4-fluorophenyl)anthracene | 255-265 | Melting Point mdpi.com |

| 2,6-bis(4-(trifluoromethyl)phenyl)anthracene | 285-290 | Melting Point mdpi.com |

| 6,6′-di-n-hexyl-[2,2′]bi(dithieno[3,2-b:2′,3′-d]thiophenyl) | 92 ± 2 | α → β polymorph researchgate.net |

| 6,6′-di-n-hexyl-[2,2′]bi(dithieno[3,2-b:2′,3′-d]thiophenyl) | 140 ± 2 | β → γ polymorph researchgate.net |

Note: This table presents data for analogous compounds to illustrate the typical range and nature of phase transitions in substituted anthracenes. Specific data for this compound was not available in the searched literature.

Theoretical and Computational Chemistry Studies on 2,6 Bis 4 Hexylphenyl Anthracene

Molecular Dynamics (MD) Simulations for Aggregation and Packing Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. In the context of 2,6-Bis(4-hexylphenyl)anthracene, MD simulations provide valuable insights into how individual molecules aggregate and pack in both disordered (amorphous) and ordered (crystalline) states. This understanding is crucial as the arrangement of molecules significantly influences the material's electronic properties.

Amorphous and Crystalline Phase Simulations

MD simulations can model the formation of both amorphous and crystalline phases of this compound. By simulating the cooling of a melt or the evaporation of a solvent, researchers can observe the spontaneous organization of molecules. In the amorphous phase, the molecules are randomly oriented, leading to isotropic properties. In contrast, for the crystalline phase, simulations can predict the most stable crystal packing arrangement. For anthracene (B1667546) derivatives, a densely packed crystal structure is often associated with improved charge mobility. pkusz.edu.cn The flexible hexyl side chains and the planar aromatic core of this compound play a significant role in determining the final packing structure through intermolecular van der Waals interactions. pkusz.edu.cn

Intermolecular Interactions and Self-Assembly Prediction

The self-assembly of this compound molecules is driven by a complex interplay of non-covalent interactions. MD simulations allow for the detailed study of these interactions, which include:

π-π Stacking: The anthracene cores of neighboring molecules tend to stack on top of each other to maximize favorable π-orbital overlap. This is a key interaction for charge transport.

C-H···π Interactions: These weaker interactions between the hydrogen atoms of the hexyl chains and the aromatic rings of adjacent molecules can further stabilize the crystal structure. rsc.org

By simulating the collective behavior of many molecules, MD can predict the most likely self-assembled structures, such as the formation of layered or herringbone packing arrangements. nih.gov The prediction of crystal growth morphology is a critical aspect of identifying high-performance organic semiconductor materials. rsc.org

Charge Transport Pathway Modeling and Reorganization Energies

The efficiency of charge transport in an organic semiconductor is a key determinant of its performance in electronic devices. Theoretical models and computational calculations are essential for understanding and predicting these properties at the molecular level.

Marcus Theory and Hopping Transport Models

In many organic semiconductors, including derivatives of anthracene, charge transport occurs via a "hopping" mechanism. This process is well-described by Marcus theory, which models the transfer of a charge (an electron or a hole) from one molecule to a neighboring molecule. The rate of this hopping process is dependent on two key parameters: the electronic coupling between the molecules (transfer integral) and the reorganization energy.

The reorganization energy (λ) is a crucial parameter that quantifies the energy required to distort the geometry of a molecule and its surrounding environment when it gains or loses a charge. It has two components: an internal part related to the geometry change of the molecule itself, and an external part related to the polarization of the surrounding medium. A lower reorganization energy generally leads to a higher charge mobility. For a related compound, 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt), the reorganization energy for hole transport was calculated to be 0.143 eV. pkusz.edu.cn

Prediction of Charge Carrier Mobilities

By combining the parameters obtained from quantum chemical calculations (like reorganization energy and transfer integrals) with information about the molecular packing from MD simulations, it is possible to predict the charge carrier mobility of a material. The Einstein relation is often used in conjunction with these parameters to estimate mobility. researchgate.netpku.edu.cn

Theoretical investigations have shown that derivatives of 2,6-diphenyl anthracene (a related parent structure) can exhibit high hole mobility. rsc.org For instance, density functional theory (DFT) calculations have been used to investigate the molecular geometries, electronic structures, and charge transfer integrals of various anthracene derivatives to estimate their charge mobilities. researchgate.netpku.edu.cn These computational predictions are invaluable for screening new material candidates and for understanding the structure-property relationships that govern charge transport in these organic semiconductors. For example, a hole mobility as high as 0.49 cm²·V⁻¹·s⁻¹ has been calculated for the similar compound DPPVAnt. researchgate.netpku.edu.cn

Table 1: Calculated Properties of Anthracene Derivatives

| Compound | Reorganization Energy (Hole) (eV) | Calculated Hole Mobility (cm²·V⁻¹·s⁻¹) |

| 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) | 0.143 pkusz.edu.cn | 0.49 researchgate.netpku.edu.cn |

| Pentacene (B32325) | 0.072 pkusz.edu.cn | >1.0 (experimental) pkusz.edu.cn |

Structure Performance Relationships in Organic Electronic Devices Based on 2,6 Bis 4 Hexylphenyl Anthracene

Design Principles for High-Performance Organic Semiconductors

The development of high-performance organic semiconductors is guided by several key design principles aimed at optimizing charge transport and environmental stability. A fundamental requirement is a rigid, conjugated core that facilitates efficient orbital overlap between adjacent molecules, which is essential for charge hopping. The anthracene (B1667546) core in 2,6-Bis(4-hexylphenyl)anthracene provides this robust and planar aromatic system.

Another critical principle is the strategic use of substituent groups to fine-tune the material's properties. These substituents can influence molecular packing, solubility, and the energy levels (HOMO/LUMO) of the semiconductor. The goal is to create materials that self-assemble into highly ordered crystalline domains, as this molecular arrangement minimizes charge traps and enhances charge carrier mobility. Theoretical investigations into anthracene derivatives show that substitution at the 2,6-positions is particularly effective for creating thermally stable "herringbone" stacking motifs, which are highly conducive to efficient two-dimensional charge transport. rsc.org

Furthermore, achieving a balance between high charge mobility and good solution processability is a primary objective. While larger, more rigid aromatic systems often yield higher mobility, they tend to suffer from poor solubility, complicating device fabrication. The design of molecules like this compound, which combines a large aromatic core with solubilizing alkyl chains, represents a successful implementation of this principle. researchgate.net Enhanced stability is also a major consideration; large bandgap semiconductors, such as anthracene derivatives, are often more stable than materials with smaller bandgaps like pentacene (B32325). pkusz.edu.cn

Influence of Molecular Packing and Morphology on Charge Transport

The performance of an organic semiconductor is intrinsically linked to its solid-state structure. Charge transport in these materials occurs via hopping between adjacent molecules, and the efficiency of this process is highly dependent on the distance and orientation between them. Therefore, the molecular packing in the thin film is a decisive factor for achieving high charge mobility.

For anthracene derivatives, a slight change in the substitution pattern on the core can lead to dramatic differences in molecular packing and, consequently, in charge transport characteristics. researchgate.netresearchgate.net Theoretical studies on 2,6-disubstituted anthracenes reveal that aryl substituents promote a desirable herringbone packing structure. rsc.org This arrangement facilitates strong electronic coupling between neighboring molecules, creating effective pathways for charge carriers to move through the material. In a study of a similar compound, 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt), a densely packed crystal structure was found to be directly responsible for its high hole mobility of up to 1.28 cm²/V·s. pkusz.edu.cnnih.gov The combination of the planar anthracene core and intermolecular van der Waals interactions from the side chains contributes to this dense packing. pkusz.edu.cn

The morphology of the semiconductor film at a larger scale is also critical. High crystallinity with large, well-interconnected grains is necessary to minimize disruptions at grain boundaries, which can act as traps for charge carriers and impede their transport.

The method used to deposit the organic semiconductor thin film plays a pivotal role in controlling the film's morphology and, by extension, its electronic performance. The two primary techniques are vacuum deposition and solution processing.

Vacuum Deposition: Physical vapor deposition (PVD) is a common vacuum-based technique where the material is heated under high vacuum and sublimates, subsequently condensing onto a cooler substrate to form a thin film. This method offers precise control over film thickness and purity, often leading to highly ordered crystalline films. PVD has been successfully used to grow monolayer molecular crystals of this compound (also referred to as C6DPA). researchgate.net For related anthracene derivatives, the substrate temperature during vacuum deposition has been shown to be a critical parameter, with optimal temperatures leading to well-ordered films and peak charge mobility. pkusz.edu.cn

Solution Processing: This category includes techniques like spin-coating, drop-casting, and printing, which are attractive for their potential in low-cost, large-area device fabrication. The key challenge is to create a semiconductor that is soluble enough for processing without sacrificing the crystalline order needed for high performance. The hexylphenyl substituents on this compound are designed precisely for this purpose; the hexyl chains impart solubility in common organic solvents. Research on analogous soluble anthracene derivatives has demonstrated that high mobilities can be achieved from solution-processed films. For instance, organic field-effect transistors (OFETs) using a drop-cast film of 2,6-bis(4-pentylphenylethynyl)anthracene achieved a high hole mobility of 0.63 cm² V⁻¹ s⁻¹. researchgate.net Similarly, a solution-processed OTFT based on 2,6,9,10-tetrakis((4-hexylphenyl)ethynyl)anthracene showed a mobility of approximately 0.13 cm² V⁻¹ s⁻¹. researchgate.net

To understand and optimize the performance of semiconductor films, their morphology must be thoroughly characterized. Several high-resolution techniques are employed for this purpose.

Transmission Electron Microscopy (TEM): Cross-sectional TEM can be used to examine the vertical structure of a device, particularly the interfaces between different layers. This technique was used to visualize the interface in a p-n heterojunction composed of this compound and an n-type semiconductor, confirming the distinct layering. researchgate.net

Grazing-Incidence X-ray Diffraction (GIXRD): GIXRD is a powerful tool for probing the crystal structure and molecular orientation within the thin film. It can determine the packing motif (e.g., herringbone) and the orientation of the molecules relative to the substrate, which are critical parameters for charge transport. For high-performance materials like DPPVAnt, thin-film X-ray diffraction measurements have been correlated with single-crystal packing data to understand the relationship between molecular arrangement and charge mobility. pkusz.edu.cnnih.gov

Role of Substituent Engineering (Hexylphenyl Groups) on Molecular Interactions and Electronic Properties

Substituent engineering is a cornerstone of modern organic semiconductor design. The choice and placement of side groups on a conjugated core have a profound impact on the final device performance. researchgate.net

In this compound, the hexylphenyl groups serve multiple, critical functions. The phenyl rings extend the π-conjugation of the anthracene core and, more importantly, facilitate strong intermolecular π-π stacking interactions. These interactions are essential for forming the ordered molecular aggregates that serve as charge transport pathways. Theoretical studies confirm that aryl groups at the 2,6-positions of anthracene improve air stability and lead to more isotropic two-dimensional transport properties. rsc.org

The hexyl chains (C6H13) attached to the phenyl groups primarily provide solubility. researchgate.net This allows the molecule to be processed from solution, which is a significant advantage for manufacturing. The flexible alkyl chains also influence intermolecular van der Waals interactions, which can help guide the self-assembly process and contribute to a densely packed crystal structure. pkusz.edu.cn This balance between promoting π-stacking via the phenyl groups and ensuring processability via the hexyl chains is a key reason for the high performance of related substituted anthracenes.

Furthermore, the electronic nature of the substituents can tune the energy levels of the semiconductor. While the hexylphenyl group is relatively neutral electronically, studies on other anthracene derivatives show that adding electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energy levels. rsc.orgresearchgate.net This allows for the precise tuning of materials for specific applications, such as matching energy levels with other materials in a solar cell or transistor.

Electronic Coupling and Interfacial Phenomena in Multilayer Structures

Most high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are multilayer structures. The interfaces between these layers are not merely passive boundaries; they are active regions where crucial electronic processes like charge injection, extraction, and separation occur. The performance of these devices is therefore highly dependent on the electronic coupling and energy level alignment at these interfaces.

This compound (C6DPA) has been successfully incorporated into a p-n heterojunction, which is the fundamental building block of many organic electronic devices. In one study, a bimolecular layer p-n heterojunction was created by stacking a monolayer crystal of p-type C6DPA with a monolayer of an n-type material. researchgate.net The ability to form such a well-defined, single-crystalline heterojunction is remarkable and allows for the study of interfacial phenomena with high precision. Characterization with techniques like cross-sectional TEM and HR-AFM confirmed the distinct interface between the p-type and n-type molecular layers. researchgate.net This clean interface is crucial for efficient charge separation in a photovoltaic device or for controlling charge recombination in a light-emitting transistor. The strong electronic coupling within the well-ordered C6DPA layer ensures efficient transport of holes to this interface.

Device Performance of Anthracene-Based Organic Semiconductors

The following table summarizes key performance metrics for organic thin-film transistors (OTFTs) fabricated with materials structurally related to this compound, illustrating the high potential of this material class.

| Semiconductor | Deposition Method | Hole Mobility (µh) [cm²/V·s] | On/Off Ratio | Reference |

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) | Vacuum Deposition | up to 1.28 | > 10⁷ | pkusz.edu.cnnih.gov |

| 2,6-bis(4-pentylphenylethynyl)anthracene | Drop-Casting | 0.63 | - | researchgate.net |

| 2,6-bis(4-pentylphenylethynyl)anthracene | Vacuum Deposition | 0.94 | - | researchgate.net |

| 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene | Solution-Processed | ~0.13 | > 10⁶ | researchgate.net |

| 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene | Single-Crystal FET | 1.00 - 1.35 | - | researchgate.net |

Applications of 2,6 Bis 4 Hexylphenyl Anthracene in Advanced Organic Materials

Organic Field-Effect Transistors (OFETs)

Anthracene (B1667546) derivatives are notable for their strong intermolecular interactions due to their planar structure and high air stability, which stems from their suitable energy levels. rsc.org The 2,6-disubstitution pattern, in particular, has been a successful strategy in designing high-mobility semiconductors. The addition of hexylphenyl groups to the 2,6-positions of the anthracene core improves solubility, allowing for solution-based processing, and influences the crystal packing, which is critical for efficient charge transport. researchgate.netpkusz.edu.cn

Device Architectures and Fabrication Protocols

OFETs utilizing 2,6-disubstituted anthracene derivatives are commonly fabricated in a bottom-gate, top-contact (BGTC) architecture. nih.govnih.gov This configuration involves a heavily doped silicon wafer acting as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric. The organic semiconductor layer is then deposited onto the dielectric, followed by the thermal evaporation of source and drain electrodes (typically gold) on top of the semiconductor film.

Fabrication protocols for the active layer can be broadly categorized into two main approaches:

Solution-Processing: The enhanced solubility imparted by the hexylphenyl groups allows for the use of low-cost solution-based techniques. researchgate.net Methods like drop-casting or spin-coating can be employed to deposit the active layer from an organic solvent such as chloroform. tandfonline.comresearchgate.net This approach is highly desirable for large-area and flexible electronics.

Physical Vapor Transport (PVT): For high-performance devices and fundamental studies, single crystals of anthracene derivatives are often grown using the PVT technique. pkusz.edu.cnnih.gov In this method, the purified organic material is sublimated in a tube furnace under a vacuum and an inert carrier gas flow. The material is then allowed to recrystallize in a cooler zone of the furnace, forming high-purity single crystals on a substrate. nih.gov These crystals can then be used to fabricate single-crystal field-effect transistors (SC-FETs).

The choice of fabrication method significantly impacts the morphology of the semiconductor film—from polycrystalline films in solution-processed devices to highly ordered single crystals—which in turn dictates the ultimate device performance.

Mechanisms of Charge Transport in OFET Devices

Charge transport in organic semiconductors based on 2,6-Bis(4-hexylphenyl)anthracene and its analogs is governed by a charge hopping mechanism between adjacent molecules. researchgate.net The efficiency of this process is determined by the molecular packing in the solid state and the intrinsic electronic properties of the molecule.

Key factors influencing charge transport include:

Intermolecular π-π Stacking: The planar anthracene core promotes strong face-to-face (π-π) interactions, creating pathways for charge carriers to move between molecules. rsc.org The dense crystal packing, facilitated by the extended conjugation and van der Waals interactions from the side chains, is crucial for achieving high charge mobility. pkusz.edu.cn Theoretical studies on the parent compound, 2,6-diphenyl anthracene (DPA), highlight the importance of these intermolecular electronic couplings for efficient hole transport. rsc.org

Reorganization Energy: This is the energy required for a molecule's geometry to relax after it accepts or loses a charge. A lower reorganization energy facilitates faster charge transfer. For example, the related compound 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene has a reorganization energy for hole transport of 0.143 eV, which is comparable to other high-mobility organic semiconductors. pkusz.edu.cn

Band-like Transport: In highly ordered single-crystal devices, charge transport can exhibit "band-like" behavior, where charge carrier mobility increases as temperature decreases. nih.gov This is indicative of a very low degree of disorder and strong intermolecular electronic coupling, allowing charge carriers to become delocalized over multiple molecular units, approaching the transport mechanism seen in traditional inorganic semiconductors.

Derivatives of 2,6-diphenyl anthracene primarily exhibit p-type behavior, meaning they transport positive charge carriers (holes). nih.govrsc.org

Gating Effects and Threshold Voltage Control

The gate electrode in an OFET controls the accumulation of charge carriers at the semiconductor-dielectric interface, thereby modulating the current flow between the source and drain electrodes.

Gating Effects: The performance of OFETs based on anthracene derivatives often shows a dependence on the applied gate voltage (VG). The charge carrier mobility can vary with the gate field, a phenomenon that can be influenced by factors like charge trapping at the interface or in the bulk semiconductor. nih.gov In some cases, the introduction of a thin buffer layer, such as 2,6-Bis-phenylethynyl-anthracene (BPEA), between the semiconductor and the electrodes has been shown to mitigate this gate-dependent mobility and reduce contact resistance. nih.gov

Threshold Voltage (Vth): The threshold voltage is the minimum gate voltage required to form a conductive channel and turn the transistor "on." For p-type devices based on anthracene derivatives, the threshold voltage is typically negative. For instance, an OFET using 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene exhibited a threshold voltage of -13 V. pkusz.edu.cn The value of Vth can be influenced by the work function of the electrode materials, the presence of trap states, and the properties of the dielectric layer. Furthermore, chemical modification of the core anthracene structure, such as the introduction of fluorine atoms onto the phenyl groups, can systematically shift the frontier molecular orbital energy levels, enabling a transition from p-type to n-type (electron-transporting) behavior and thus providing a method for controlling the type of charge carrier and the device's operational characteristics. nih.gov

OFET Performance of Selected 2,6-Disubstituted Anthracene Derivatives

| Compound | Device Architecture | Fabrication Method | Hole Mobility (cm²/V·s) | On/Off Ratio | Threshold Voltage (V) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene | BGTC | Physical Vapor Transport | 1.28 | 1.6 x 10⁷ | -13 | pkusz.edu.cn |

| 2,6-Bis(4-pentylphenylethynyl)anthracene | Not Specified | Vacuum-Deposited | 0.94 | Not Reported | Not Reported | researchgate.net |

| 2,6-Bis(4-pentylphenylethynyl)anthracene | Not Specified | Drop-Cast | 0.63 | Not Reported | Not Reported | researchgate.net |

| 2,6-diphenyl anthracene (DPA) Single Crystal (with BPEA buffer) | BGTC | Physical Vapor Transport | 6.74 | Not Reported | Not Reported | nih.gov |

| 5′,5″-(9,10-bis((4-hexylphenyl)ethynyl) anthracene-2,6-diyl)bis(5-hexyl-2,2′-bithiophene) | BGTC | Solution-Processed | 5.3 x 10⁻³ | 2.43 x 10⁵ | Not Reported | tandfonline.com |

Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of the anthracene core makes this compound and related compounds excellent candidates for the emissive layer in OLEDs, particularly for generating deep-blue light, which is crucial for full-color displays and solid-state lighting. bohrium.comrsc.org

Emitter Characteristics and Exciton (B1674681) Generation Pathways

In an OLED, the recombination of electrons and holes within the organic semiconductor layer generates excited states called excitons. The radiative decay of these excitons produces light. Anthracene-based materials are known for their high photoluminescence quantum yields, meaning they efficiently convert excitons into photons. bohrium.com

Emitter Characteristics: The this compound structure functions as a blue-emitting chromophore. The emission color and efficiency can be fine-tuned by modifying the substituents on the anthracene core. bohrium.comrsc.org The hexylphenyl groups help to prevent concentration quenching in the solid state by keeping the emissive cores separated, which maintains high emission efficiency in neat films.

Exciton Generation Pathways: According to spin statistics, the recombination of electrons and holes typically produces 25% singlet excitons (which are emissive, "bright") and 75% triplet excitons (which are non-emissive, "dark"). Harvesting the energy from these triplet excitons is a key challenge in achieving high-efficiency fluorescent OLEDs. Advanced molecular design strategies in anthracene derivatives aim to overcome this limitation:

Hot Exciton Mechanisms: Some anthracene derivatives are designed to have specific high-lying excited states that facilitate intersystem crossing from triplet to singlet states, a process that can be described as a "hot exciton" channel. bohrium.com This allows for the conversion of non-emissive triplets into emissive singlets, boosting the internal quantum efficiency.

Twisted Intramolecular Charge Transfer (TICT): In some specially designed molecules, such as those based on bianthracene cores, a twisted geometry can promote a TICT state upon excitation. This state can enhance the generation of radiative singlet excitons from charge-transfer excitons, leading to a singlet generation fraction that can exceed the 25% limit. researchgate.net

These advanced pathways allow for more productive harvesting of excitons, leading to brighter and more efficient OLEDs.

Device Stack Design and Charge Injection/Transport Layers

A typical OLED consists of a multi-layer stack sandwiched between two electrodes (an anode and a cathode). The design of this stack is critical for ensuring balanced charge injection and transport, leading to efficient recombination within the desired emissive layer.

A representative device stack using an anthracene derivative as the emitter might look like this:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Emissive Layer (EML): this compound or its derivatives can be used as the EML. These materials can be employed in a "non-doped" configuration, where the EML consists solely of the anthracene emitter. bohrium.comrsc.org This simplifies device fabrication compared to doped systems, which require co-evaporation of a host and a guest material.

Emission Color Tuning Strategies

The emission color of organic light-emitting diodes (OLEDs) is a critical parameter, and for materials based on an anthracene core, this is primarily dictated by the electronic properties of the anthracene moiety itself. For 2,6-disubstituted anthracene derivatives, modifications to the phenyl groups at the 2 and 6 positions have been shown to have a negligible effect on the optical absorption and emission characteristics. mdpi.com This suggests that for this compound, the emission color is intrinsically linked to the anthracene core's photophysical properties.

Modification of the Anthracene Core: Introducing electron-donating or electron-withdrawing groups directly onto the anthracene core can significantly alter its electronic structure and, consequently, its emission wavelength.

End-Capping with Different Functional Groups: Attaching various aromatic or heterocyclic groups to the anthracene core is a common strategy to modulate the emission color. For instance, different end-capping groups can lead to emissions ranging from blue to green and even red.

Co-deposition with a Host Material: In the fabrication of OLED devices, the emission color can be fine-tuned by doping the emissive material into a host material. The energy transfer between the host and the dopant, as well as the solid-state packing effects, can influence the final emission color.

A study on a series of 2,6-anthracene derivatives with different fluorinated phenyl groups demonstrated that while the electrochemical properties were influenced, the optical behavior, including the emission wavelength, remained largely unchanged. mdpi.com This underscores the robustness of the anthracene core's emission profile to peripheral substitutions on the phenyl rings.

Organic Photovoltaics (OPVs)

The application of anthracene derivatives in organic photovoltaics is an active area of research, leveraging their favorable electronic properties and potential for efficient charge transport. While specific performance data for OPVs based solely on this compound as the primary donor is limited, studies on closely related compounds and polymers incorporating 2,6-linked anthracene units provide valuable insights into its potential.

Donor-Acceptor Heterojunction Design

The fundamental principle of an organic photovoltaic cell relies on the creation of a donor-acceptor (D-A) heterojunction. In this architecture, the donor material, upon absorbing light, generates an exciton (a bound electron-hole pair). For efficient power conversion, this exciton must diffuse to the D-A interface and dissociate into free charge carriers, with the electron transferred to the acceptor and the hole remaining on the donor.

For 2,6-disubstituted anthracene derivatives, the design of the heterojunction involves selecting an appropriate acceptor material with a LUMO energy level that is lower than that of the anthracene donor, providing the necessary energetic driving force for electron transfer. The HOMO and LUMO energy levels of the donor material are critical parameters in this design process. A study on a polymer containing 2,6-linked anthracene units, poly[9,10-bis[2-ethynyl-5-dodcylthiophene]-anthracene-2,6-diyl-alt-4,7- di(thiophene-2-yl)benzo[c] mdpi.comCurrent time information in Laurens County, US.researchgate.netthiadiazole], when blended with the fullerene derivative PC71BM as the acceptor, exhibited a power conversion efficiency (PCE) of 0.76%. whiterose.ac.uk This demonstrates the viability of the 2,6-anthracene moiety in a D-A heterojunction for photovoltaic applications.

The high hole mobility observed in related 2,6-disubstituted anthracene compounds, such as 2,6-bis(4-pentylphenylethynyl)anthracene, which can reach up to 0.63 cm²/V·s in a drop-cast film, further supports the potential of this compound as an effective hole-transporting (p-type) material in a donor-acceptor heterojunction. researchgate.net

Exciton Dissociation and Charge Separation Mechanisms

Following the generation of an exciton within the donor material, its efficient dissociation at the donor-acceptor interface is paramount for a high-performing photovoltaic device. The process is governed by a complex interplay of energetic and morphological factors. The energy offset between the LUMO levels of the donor and acceptor materials provides the initial driving force for charge separation.

Once the exciton reaches the D-A interface, an ultrafast charge transfer process occurs, forming a charge-transfer (CT) state, where the electron resides on the acceptor and the hole on the donor, but they are still coulombically bound. The subsequent separation of this CT state into free charge carriers is a critical step that is highly dependent on the local morphology and the presence of an internal electric field.

While direct experimental data on the exciton dynamics in this compound-based heterojunctions is not available, the general principles suggest that a well-defined interface with a suitable energy cascade is necessary. The efficiency of exciton dissociation and charge separation is also intimately linked to the blend morphology, as discussed in the following section.

Blend Morphology Optimization

For anthracene-based materials, controlling the morphology can be achieved through various techniques, including:

Solvent Selection: The choice of solvent for spin-coating the active layer can significantly influence the phase separation and crystallinity of the donor and acceptor domains.

Thermal Annealing: Post-deposition thermal annealing can promote molecular ordering and improve the crystallinity of the materials, leading to enhanced charge mobility.

Use of Additives: The introduction of a small amount of a processing additive can help to control the domain size and create a more favorable nanoscale morphology.

A study on a related compound, 2,6,9,10-Tetrakis((4-hexylphenyl)ethynyl)anthracene, highlighted the importance of achieving high crystallinity for efficient charge transport. researchgate.net This suggests that for this compound, processing conditions that favor the formation of well-ordered crystalline domains within the blend are likely to lead to improved photovoltaic performance.

Below is a table summarizing the performance of a photovoltaic device based on a polymer containing 2,6-linked anthracene units.

| Polymer Donor | Acceptor | PCE (%) | V_oc (V) |

| PATA(D)TBT | PC71BM | 0.76 | 0.54 |

| Table 1: Photovoltaic performance of a polymer containing 2,6-linked anthracene units. whiterose.ac.uk |

Organic Thermoelectrics and Sensors

The exploration of organic materials for thermoelectric and sensor applications is a growing field of research. However, there is currently no specific information available in the scientific literature regarding the application of this compound in these areas. The following subsection outlines the general principles of thermoelectric energy conversion, which would be relevant if this compound were to be investigated for such applications.

Principles of Thermoelectric Energy Conversion

Thermoelectric energy conversion is a solid-state phenomenon that enables the direct conversion of a temperature difference into an electrical voltage, and vice versa. This is governed by the Seebeck effect, where a voltage is generated across a material when a temperature gradient is applied. The efficiency of a thermoelectric material is characterized by a dimensionless figure of merit, ZT, which is defined as:

ZT = (S²σ / κ)T

where:

S is the Seebeck coefficient (or thermopower), which is a measure of the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material.

σ is the electrical conductivity, which represents the material's ability to conduct an electric current.

κ is the thermal conductivity, which measures the material's ability to conduct heat.

T is the absolute temperature.

For a material to be an efficient thermoelectric generator, it should possess a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. Organic semiconductors are of interest for thermoelectric applications due to their intrinsically low thermal conductivity and the tunability of their electrical properties through chemical modification. While the thermoelectric properties of this compound have not been reported, its semiconducting nature suggests that it could potentially exhibit a Seebeck effect, although its suitability for practical thermoelectric applications would require dedicated investigation.

Sensing Mechanisms for Chemical and Biological Analytes

As of late 2025, dedicated research focusing on the specific application of this compound in the sensing of chemical and biological analytes is not extensively available in peer-reviewed literature. While the parent anthracene molecule and its various derivatives are widely recognized for their fluorescent properties and have been successfully employed in the development of chemosensors, specific studies detailing the sensing mechanisms of this compound are yet to be published.

The broader family of anthracene-based compounds operates on several established sensing principles, offering a potential framework for the future investigation of this compound as a sensor. These mechanisms primarily leverage the inherent photophysical properties of the anthracene core, which can be perturbed by the presence of an analyte.

One common mechanism is fluorescence quenching . In this process, the interaction between the anthracene derivative and an analyte leads to a decrease in the fluorescence intensity. This can occur through various pathways, including photoinduced electron transfer (PET) from the excited fluorophore to the analyte or vice versa. For instance, a number of anthracene-based sensors have been developed for the detection of nitroaromatic compounds, which are electron-deficient and can act as fluorescence quenchers.

Conversely, a fluorescence enhancement or "turn-on" response is another possible sensing mechanism. This often involves the suppression of a quenching process upon binding to an analyte. For example, a sensor might be designed with a quenching moiety that is displaced or chemically altered upon interaction with the target analyte, thereby restoring the fluorescence of the anthracene core.

Other potential mechanisms include:

Excimer/Exciplex Formation: The interaction with an analyte could promote the formation of an excimer (excited-state dimer) or an exciplex (excited-state complex with a different molecule), leading to a new, red-shifted emission band.

Förster Resonance Energy Transfer (FRET): An analyte could act as an energy acceptor or donor, leading to a change in the fluorescence signal of the anthracene-based sensor.

Aggregation-Induced Emission (AIE): While anthracene itself is not typically an AIE-gen, derivatives can be designed to exhibit this property, where aggregation in the presence of an analyte leads to a significant increase in fluorescence.

While research has highlighted the utility of other anthracene derivatives for sensing applications, such as the detection of metal ions like chromium (III), zinc (II), and copper (II) through "turn-on" or "off-on" fluorescent responses, similar detailed studies for this compound are not currently available. The primary focus of existing research on this compound has been its application in organic field-effect transistors (OFETs) and other electronic devices, capitalizing on its favorable charge transport properties and high degree of molecular ordering.

Future research may explore the potential of this compound in sensing, leveraging its well-defined structure and photophysical properties. The hexylphenyl substituents could influence its solubility, molecular packing, and interaction with various analytes, potentially leading to novel sensing capabilities. However, at present, there is no specific data or detailed research findings on its use in this capacity.

Advanced Spectroscopic and Time Resolved Investigations of 2,6 Bis 4 Hexylphenyl Anthracene in Operational States

Ultrafast Transient Absorption Spectroscopy for Exciton (B1674681) Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful technique to probe the dynamics of photoexcited states on femtosecond to nanosecond timescales. For a molecule like 2,6-Bis(4-hexylphenyl)anthracene, TA spectroscopy would provide crucial insights into the evolution of excitons, which are fundamental to the performance of organic electronic devices.

Excited State Lifetimes and Energy Relaxation Pathways

Upon photoexcitation, this compound would be promoted from its ground state (S₀) to an excited singlet state (S₁). The lifetime of this S₁ state is a critical parameter that governs the efficiency of photoluminescence and charge separation processes. In related anthracene (B1667546) derivatives, these lifetimes are typically in the nanosecond range in solution but can be significantly shorter in the solid state due to aggregation effects. nih.gov

Energy relaxation pathways from the S₁ state would include radiative decay (fluorescence) and non-radiative decay channels. The latter can involve internal conversion back to the ground state or intersystem crossing to the triplet manifold (T₁). The presence of the hexylphenyl side chains may influence these rates by altering the molecular packing and introducing additional vibrational modes for relaxation.

Table 1: Expected Excited State Properties of this compound

| Property | Expected Value/Behavior | Spectroscopic Technique |

|---|---|---|

| S₁ State Lifetime (Solution) | 1 - 10 ns | Time-Resolved Photoluminescence, Transient Absorption |

| S₁ State Lifetime (Film) | 0.1 - 5 ns | Time-Resolved Photoluminescence, Transient Absorption |

Singlet and Triplet Exciton Formation and Decay

In the solid state, intermolecular interactions in this compound can lead to the formation of different types of excited states, including excimers (excited dimers). Transient absorption spectra would reveal the formation of these species through the appearance of new absorption bands at longer wavelengths compared to the monomer absorption. The dynamics of these bands would provide information on the timescale of excimer formation and decay. rsc.org

Furthermore, intersystem crossing from the singlet state can populate the triplet state (T₁). The formation of triplet excitons can be monitored by TA spectroscopy, as they typically exhibit strong absorption features in the visible or near-infrared region. The decay of the triplet state can occur through phosphorescence (though often weak at room temperature for anthracenes) or non-radiative processes. In some cases, triplet-triplet annihilation can occur at high excitation densities, leading to delayed fluorescence. acs.org

Time-Resolved Photoluminescence for Charge Carrier Recombination

Time-resolved photoluminescence (TRPL) is a complementary technique to TA spectroscopy that specifically monitors the decay of emissive states. For this compound, TRPL would be used to measure the fluorescence lifetime directly. In the context of an operational device, such as an organic light-emitting diode (OLED), TRPL can provide insights into charge carrier recombination.

When electrons and holes are injected into an organic semiconductor, they can recombine to form singlet and triplet excitons. The subsequent decay of the singlet excitons results in electroluminescence. The TRPL decay kinetics can be influenced by the presence of charge carriers and electric fields, providing a method to study charge recombination dynamics. In pristine films, the photoluminescence decay is often mono-exponential, but in the presence of charge carriers or in a device structure, the decay can become multi-exponential, reflecting different recombination pathways. semanticscholar.org

Photoinduced Absorption (PIA) Spectroscopy for Polaron Formation

Photoinduced absorption (PIA) spectroscopy is a sensitive technique for detecting long-lived photoexcited species, such as polarons (charge carriers). In a PIA experiment, the sample is continuously illuminated with a pump laser while a probe beam measures changes in the absorption spectrum. The formation of polarons in this compound would be indicated by the appearance of new absorption bands, typically at lower energies than the fundamental absorption.

These polaron absorption bands arise from electronic transitions from the newly formed energy levels within the bandgap of the material. The intensity of the PIA signal is proportional to the population of polarons, and its dependence on factors like pump intensity and temperature can provide information about polaron generation and recombination mechanisms. This technique is particularly useful for studying charge generation in the context of organic photovoltaic (OPV) devices. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Charge Carrier Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as triplet excitons and polarons. For this compound, ESR would be a powerful tool to characterize these species.

By analyzing the ESR spectrum, one can obtain information about the g-factor, which is characteristic of the electronic environment of the unpaired electron, and the fine structure parameters (D and E), which describe the magnetic dipole-dipole interaction between the two unpaired electrons in a triplet state. These parameters provide insights into the electronic structure and spatial distribution of the triplet wavefunction. researchgate.netresearchgate.net

Light-induced ESR (LESR) can be used to study the properties of photo-generated charge carriers (polarons). The shape and width of the LESR signal can provide information about the nature of the polarons and their interactions with the surrounding molecular environment.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Derivatization and Co Polymerization Strategies for Anthracene Derivatives

Synthesis of Functionalized Analogues of 2,6-Bis(4-hexylphenyl)anthracene

The functionalization of the this compound scaffold is a key strategy for modulating its optoelectronic and physical properties. This is typically achieved by introducing new chemical groups onto the anthracene (B1667546) core or the peripheral phenyl rings. The synthesis of these analogues often starts with a suitable precursor, such as 2,6-dibromoanthracene (B67020), which can then undergo cross-coupling reactions. nih.govmdpi.com